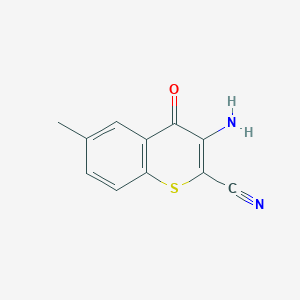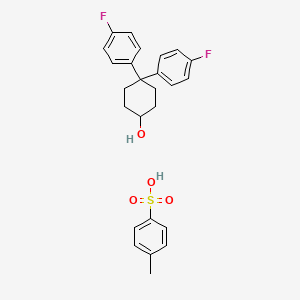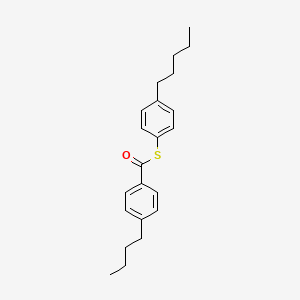
S-(4-Pentylphenyl) 4-butylbenzene-1-carbothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(4-Pentylphenyl) 4-butylbenzene-1-carbothioate:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Pentylphenyl) 4-butylbenzene-1-carbothioate typically involves the reaction of 4-pentylphenol with 4-butylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then treated with a thiolating agent like Lawesson’s reagent to introduce the thiocarbonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reagents to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
S-(4-Pentylphenyl) 4-butylbenzene-1-carbothioate undergoes various types of chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohols or thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution, while nucleophilic substitution can be achieved using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiocarbonyl group can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
科学的研究の応用
S-(4-Pentylphenyl) 4-butylbenzene-1-carbothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structural properties make it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which S-(4-Pentylphenyl) 4-butylbenzene-1-carbothioate exerts its effects involves its interaction with specific molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity and function. This interaction can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
類似化合物との比較
S-(4-Pentylphenyl) 4-butylbenzene-1-carbothioate can be compared with other similar compounds, such as:
S-(4-Pentylphenyl) 4-butoxybenzene-1-carbothioate: This compound has a similar structure but with an additional oxygen atom in the butyl group, which can affect its reactivity and applications.
S-(4-Pentylphenyl) 4-methylbenzene-1-carbothioate: The presence of a methyl group instead of a butyl group can influence the compound’s physical and chemical properties.
特性
CAS番号 |
61518-78-3 |
|---|---|
分子式 |
C22H28OS |
分子量 |
340.5 g/mol |
IUPAC名 |
S-(4-pentylphenyl) 4-butylbenzenecarbothioate |
InChI |
InChI=1S/C22H28OS/c1-3-5-7-9-19-12-16-21(17-13-19)24-22(23)20-14-10-18(11-15-20)8-6-4-2/h10-17H,3-9H2,1-2H3 |
InChIキー |
IEDWWJHPNANPQL-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14592596.png)
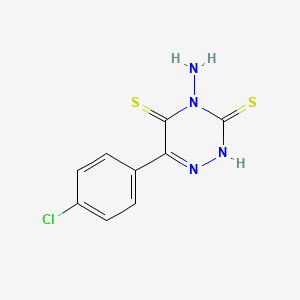

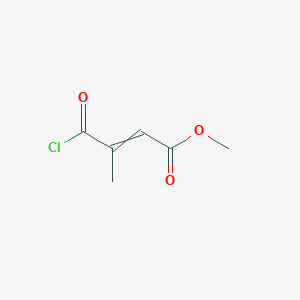
![2'-(Hydroxymethyl)-4',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14592638.png)
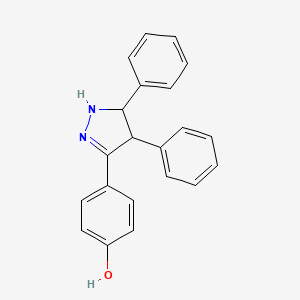
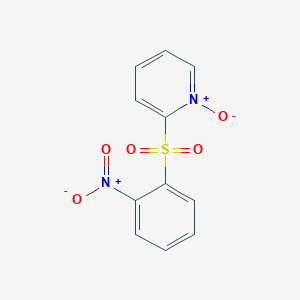
![1-[Di(propan-2-yl)phosphanyl]piperidine](/img/structure/B14592651.png)
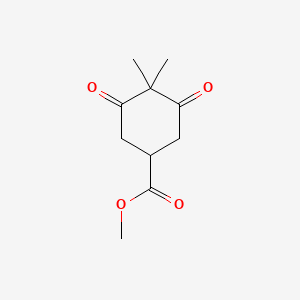
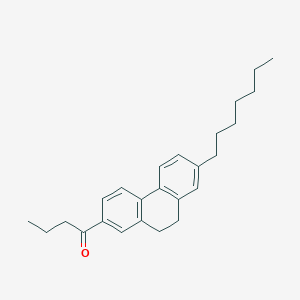
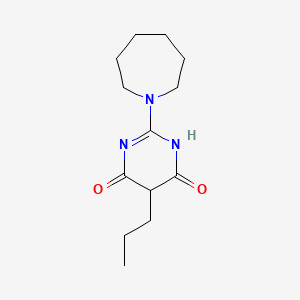
![4-[(2-Oxocyclohexyl)oxy]benzaldehyde](/img/structure/B14592679.png)
